4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound features a piperidine ring and a morpholine moiety, contributing to its potential pharmacological properties. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
This compound can be classified as a small molecule with potential applications in drug discovery and development. It is part of the broader category of quinazoline derivatives, which have been extensively studied for their roles in treating various diseases, including cancer and neurological disorders. The compound's DrugBank accession number is DB02243, indicating its inclusion in a comprehensive database of drug-like compounds .
The synthesis of 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine typically involves several steps, integrating various organic reactions. A common synthetic route includes:
The molecular formula for 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine is . The structural representation includes:
The compound's molecular weight is approximately 304.36 g/mol, and it possesses multiple functional groups that facilitate interactions with biological targets .
4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine can undergo several chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine primarily involves its interaction with specific enzymes or receptors within biological systems:
The physical state of 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine is solid at room temperature. Key properties include:
These properties suggest that the compound may have limited water solubility but good permeability through cell membranes due to its lipophilic nature .
The potential applications of 4-(4-Piperidin-1-ylquinazolin-7-yl)morpholine are significant in several fields:
The synthesis of 4-(4-piperidin-1-ylquinazolin-7-yl)morpholine relies heavily on transition metal-catalyzed reactions, particularly for constructing the quinazoline core and introducing the morpholine moiety. A pivotal approach involves reductive amination between 1-benzylpiperidin-4-one and morpholine, followed by catalytic debenzylation. Platinum-group catalysts exhibit superior performance in the debenzylation step: Platinum oxide (PtO₂) achieves >95% conversion under 50 psi H₂ at 60°C, while palladium on carbon (Pd/C) requires milder conditions (30 psi H₂, 25°C) but yields 5-7% over-reduced byproducts [2]. For the quinazoline formation, palladium-catalyzed coupling between 7-chloro-4-piperidinylquinazoline and morpholine utilizes Pd(OAc)₂/Xantphos systems, achieving 89% yield in toluene at 110°C [2] [3].
Table 1: Catalyst Screening for Reductive Amination & Debenzylation
Reaction Step | Catalyst | Conditions | Yield | Impurities |
---|---|---|---|---|
Reductive Amination | None (thermal) | Toluene, 110°C, 24h | 62% | 15% enamine byproducts |
Reductive Amination | Ti(OiPr)₄ | iPrOH, 80°C, 8h | 88% | <3% |
Debenzylation | Pd/C (10%) | H₂ (30 psi), EtOH, 25°C | 90% | 7% dehalogenated |
Debenzylation | PtO₂ | H₂ (50 psi), EtOH, 60°C | 98% | <1% |
Regioselectivity challenges in quinazoline functionalization are addressed through Mamedov rearrangement and nucleophilic aromatic substitution (SNAr). The Mamedov rearrangement enables selective C7-functionalization by reacting 3-aroylquinoxalinones with N-substituted benzene-1,2-diamines under acidic conditions. Acetic acid-catalyzed rearrangement at 120°C for 4 hours yields 7-morpholinoquinazoline precursors with >75% regioselectivity for the C7 position [6]. Subsequent SNAr exploits the activation by the C4-piperidine group, which enhances electrophilicity at C7. Morpholine nucleophile attacks C7 at 90°C in DMSO, achieving 85% yield with minimal C5 or C6 substitution [3] [6]. Microwave-assisted SNAr further reduces reaction time from 12 hours to 35 minutes while maintaining 89% yield [3].
Table 2: Optimized Conditions for Regioselective Morpholine Installation
Method | Solvent | Temperature | Time | C7-Selectivity | Yield |
---|---|---|---|---|---|
Classical SNAr | DMSO | 90°C | 12 h | 9:1 (C7 vs C5/C6) | 85% |
Microwave SNAr | NMP | 150°C | 35 min | >19:1 | 89% |
Mamedov Rearrangement | AcOH | 120°C | 4 h | 100% (C7 only) | 78% |
Continuous flow technology enhances the synthesis scalability and safety profile, particularly for exothermic morpholine coupling and high-pressure hydrogenation. Photocatalytic coupling in microreactors using tris(2-phenylpyridine)iridium (Ir(ppy)₃) and visible light enables morpholine introduction at C7 with 92% conversion and residence times of <8 minutes—a 15-fold reduction versus batch processing [5]. For debenzylation, catalytic hydrogenation flow reactors with Pt/Al₂O₃ packed beds operate at 100 bar H₂ and 80°C, achieving >99% conversion with 50% reduced catalyst loading. This system minimizes dihydrogen accumulation risks and enables uninterrupted 120-hour operation [2] [5]. Integrated in-line GC monitoring allows real-time impurity profiling, reducing off-spec batches by 65% [5].
Debenzylation is critical for liberating the piperidine moiety, with catalytic hydrogenation and Lewis acid-mediated methods dominating industrial processes. Hydrogenation with PtO₂ in ethanol affords near-quantitative yield but requires post-reaction filtration to remove metal residues. In contrast, Pd(OH)₂/C (Pearlman’s catalyst) permits catalyst recycling ≥5 times but suffers from 5–8% morpholine N-dealkylation [2]. Non-hydrogenative methods using AlCl₃ in anisole exhibit 88% efficiency at 80°C but generate stoichiometric HCl waste, necessitating base washes. Crucially, solvent selection impacts crystallization: Hydrogenation in tert-butanol enables direct product isolation (98% purity) via cooling crystallization, whereas dichloromethane requires solvent swap distillation [2] [3].
Table 3: Debenzylation Method Economics & Performance
Method | Catalyst Loading | Reaction Scale Limit | Cost (USD/kg) | Purity After Workup |
---|---|---|---|---|
PtO₂/H₂ (batch) | 2.5 wt% | 50 kg | 3,200 | 99.2% (recrystallized) |
Pd(OH)₂/C/H₂ (flow) | 0.8 wt% | 500 kg | 1,850 | 98.5% |
AlCl₃/anisole | 3.0 equiv | 200 kg | 1,100 | 95.7% (distillation) |
BCl₃/DCM | 2.2 equiv | 10 kg | 4,500 | 96.8% |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7